L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
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Overview
Description
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group.
Coupling: Sequential addition of protected amino acids.
Deprotection: Removal of protecting groups using TFA or similar reagents.
Cleavage: Final cleavage from the resin to obtain the free peptide.
Industrial Production Methods
Industrial production may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) for higher yields. Automation and optimization of reaction conditions are crucial for efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions could target the guanidinium group on the ornithine residue.
Substitution: Nucleophilic substitution reactions may occur at various positions depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions but may include modified peptides with altered functional groups or additional side chains.
Scientific Research Applications
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating peptide interactions with proteins and enzymes.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Use in the development of peptide-based materials or catalysts.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, peptides can:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Form Complexes: With other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
L-Histidyl-L-valyl-L-ornithyl-L-alanine: Lacks the guanidinium group.
L-Histidyl-L-valyl-L-lysyl-L-alanine: Contains lysine instead of ornithine.
L-Histidyl-L-valyl-L-arginyl-L-alanine: Contains arginine instead of ornithine.
Uniqueness
L-Histidyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to the presence of the guanidinium group on the ornithine residue, which may confer distinct chemical and biological properties.
Properties
CAS No. |
798540-96-2 |
---|---|
Molecular Formula |
C20H35N9O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H35N9O5/c1-10(2)15(29-16(30)13(21)7-12-8-24-9-26-12)18(32)28-14(5-4-6-25-20(22)23)17(31)27-11(3)19(33)34/h8-11,13-15H,4-7,21H2,1-3H3,(H,24,26)(H,27,31)(H,28,32)(H,29,30)(H,33,34)(H4,22,23,25)/t11-,13-,14-,15-/m0/s1 |
InChI Key |
LVGQSLFYAISKQW-MXAVVETBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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